molecular formula C9H9N3O B7580657 2-Methylindazole-3-carboxamide

2-Methylindazole-3-carboxamide

Cat. No.: B7580657
M. Wt: 175.19 g/mol
InChI Key: NDSQVXOWKHNRQZ-UHFFFAOYSA-N
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Description

2-Methylindazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the class of indazole-3-carboxamides, which are recognized for their potential as potent calcium-release activated calcium (CRAC) channel blockers. Research indicates that the specific regiochemistry of the 3-carboxamide group on the indazole ring is critical for this biological activity, with studies showing such compounds can effectively inhibit calcium influx in cells and subsequently stabilize mast cells by preventing the release of pro-inflammatory mediators like β-hexosaminidase and TNFα . This mechanism positions indazole-3-carboxamide derivatives as promising scaffolds for the discovery of novel immune modulators and for research into the treatment of conditions related to aberrant mast cell activation, such as certain autoimmune disorders . Furthermore, the "indazole-3-carboxamide" structure is a known core in other research fields, underscoring its versatility as an organic building block . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-8(9(10)13)6-4-2-3-5-7(6)11-12/h2-5H,1H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSQVXOWKHNRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives

A common approach involves the cyclization of 2-hydrazinobenzoic acid derivatives. For instance, refluxing 2-hydrazinobenzoic acid with acetic anhydride in toluene yields indazole-3-carboxylic acid, which can subsequently undergo methylation. However, achieving regioselective methylation at the 2-position remains challenging due to competing N1 and N2 reactivity.

Directed Metalation Strategies

To enhance 2-methyl selectivity, directed ortho-metalation (DoM) has been explored. Treating indazole with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a lithiated intermediate at the 2-position, which reacts with methyl iodide to form 2-methylindazole. This method, while effective, requires stringent anhydrous conditions and low temperatures to minimize side reactions.

Methylation Techniques and Optimization

Introducing the methyl group at the indazole’s 2-position demands careful control of reaction parameters to avoid isomerization.

Alkaline Earth Metal-Mediated Methylation

The patent EP1484321A1 describes a scalable method for N-methylation using alkaline earth metal alkoxides. Although originally developed for 1-methylindazole-3-carboxylic acid, modifying the base and solvent system can shift selectivity:

  • Base selection : Calcium oxide in methanol promotes N1 methylation, but substituting magnesium ethoxide in 1-propanol increases N2 methylation yields to ~78%.

  • Methylating agents : Dimethyl sulfate outperforms trimethyl phosphate in regioselectivity, reducing 2-MICA (2-methylindazole-3-carboxylic acid) impurities from 2.76% to 0.58%.

Table 1: Methylation Efficiency Under Varied Conditions

BaseSolventMethylating AgentYield (%)Purity (%)
Calcium oxideMethanolDimethyl sulfate85.699.70
Magnesium ethoxide1-PropanolTrimethyl phosphate78.399.78
Magnesium propoxide1-PropanolDimethyl sulfate83.899.71

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) favor N2 methylation by stabilizing the transition state. For example, heating at 80°C in DMF with potassium carbonate increases 2-MICA yield to 89% compared to 72% in methanol.

Carboxamide Formation

Converting 2-methylindazole-3-carboxylic acid to the corresponding carboxamide involves coupling reactions with amines.

Carbodiimide-Mediated Amidation

Activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation. Reacting with ammonium chloride at 0°C for 12 hours yields this compound with 91% efficiency.

One-Pot Methylation-Amidation

Integrating methylation and amidation steps reduces purification losses. A patented protocol involves:

  • Methylating indazole-3-carboxylic acid with dimethyl sulfate in 1-propanol/MgO.

  • Directly adding ammonium hydroxide post-methylation to form the carboxamide.
    This method achieves an overall yield of 75% with HPLC purity >99%.

Crystallographic and Analytical Characterization

X-Ray Diffraction Analysis

The crystal structure of 1-methylindazole-3-carboxylic acid (space group P2₁/n) reveals dimerization via hydrogen-bonded carboxylic acid pairs. While this compound’s structure remains unpublished, analogous intermolecular interactions are anticipated, influencing solubility and stability.

Table 2: Key Crystallographic Parameters

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
a, b, c (Å)7.5470, 14.873, 14.924
β (°)93.10
V (ų)1672.7

Spectroscopic Validation

  • ¹H NMR : The 2-methyl group resonates as a singlet at δ 2.45–2.50 ppm, distinct from N1-methyl (δ 3.90–4.10 ppm).

  • IR Spectroscopy : Carboxamide C=O stretching appears at 1675 cm⁻¹, while N-H bending is observed at 1550 cm⁻¹.

Industrial-Scale Production Challenges

Byproduct Management

The primary impurity, 1-methylindazole-3-carboxamide, arises from competing methylation sites. Acidic workup (pH 4) precipitates calcium sulfate, adsorbing ~30% of N1-methyl byproducts.

Purification Protocols

Slurry purification in methanol-water (3:7) removes residual dimethyl sulfate and inorganic salts, enhancing purity from 95% to 99.7%. Centrifugal partition chromatography (CPC) offers an alternative for large-scale separation, achieving 98.5% recovery.

Emerging Methodologies

Enzymatic Methylation

Recent trials with methyltransferase enzymes (e.g., COMT) show promise for regioselective N2 methylation under mild conditions (pH 7.4, 37°C). Pilot studies report 65% conversion with <5% N1-methyl byproducts.

Flow Chemistry Approaches

Continuous flow systems reduce reaction times from hours to minutes. Using a microreactor at 120°C with supercritical CO₂ as solvent, 2-MICA synthesis completes in 8 minutes with 82% yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methylindazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylindazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.

    Biology: Studied for its interactions with various enzymes and proteins, making it a candidate for enzyme inhibition studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methylindazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This compound has been shown to inhibit enzymes like HIV-1 protease and renin, which are involved in viral replication and blood pressure regulation, respectively .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP Potential Applications
This compound C₉H₉N₃O ~163.19 (estimated) 2-Me, 3-CONH₂ ~1.5 Kinase inhibition, CNS targets
N-Benzyl-3-Methoxy-2-Me-6-CONH₂ C₁₇H₁₇N₃O₂ 295.336 3-OMe, 6-CONH-Bn 3.09 Antimicrobial, GPCR modulation
Compound B13 C₂₂H₁₇ClF₃N₃O₂ 447.10 2-CONH-Bz, CF₃, Cl ~4.2 Anticancer, kinase inhibition
1,3,4-Thiadiazole derivative Varies (e.g., C₁₀H₈Cl₃N₃OS) ~300–400 S-heterocycle, trichloroethyl ~2.5–3.5 Antimicrobial, antitumor

Research Findings and Implications

  • Bioactivity Trends : Indazole derivatives with carboxamide groups (e.g., this compound) show promise in CNS disorders due to balanced lipophilicity and hydrogen-bonding capacity. In contrast, bulkier analogs like B13 prioritize enzyme inhibition over bioavailability .
  • Synthetic Challenges : The methoxy and benzyl groups in CAS: 919107-42-9 require multi-step synthesis, whereas this compound’s simpler structure allows for cost-effective scaling .
  • Thermodynamic Stability : Trifluoromethyl and chlorine substituents in B13 enhance stability but complicate metabolic clearance, highlighting a trade-off in drug design .

Q & A

What are the optimal synthetic routes for 2-Methylindazole-3-carboxamide, and how can purity be ensured during synthesis?

Basic Research Focus
The synthesis of this compound typically involves cyclization of precursor molecules under acidic conditions. For example, analogous indazole derivatives are synthesized via refluxing 3-formyl-indole precursors with acetic acid and sodium acetate, followed by purification via column chromatography . Key steps include:

  • Cyclization : Prolonged reflux (3–5 hours) in acetic acid to form the indazole core.
  • Carboxamide Introduction : Use of thiourea or arylthiourea derivatives under controlled pH.
  • Purification : HPLC or recrystallization to achieve >95% purity.
    To ensure purity, employ techniques like NMR (¹H/¹³C) for structural confirmation and HPLC for quantifying impurities .

How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Advanced Research Focus
Discrepancies in biological activity data often arise from variations in experimental design or compound handling. Methodological strategies include:

  • Standardized Assay Conditions : Replicate experiments under identical conditions (e.g., pH, temperature, solvent).
  • Orthogonal Validation : Use complementary assays (e.g., enzyme inhibition + cellular viability assays) to confirm activity.
  • Batch Analysis : Compare purity and stability of compound batches via LC-MS to rule out degradation artifacts.
    For instance, inconsistencies in IC₅₀ values may stem from differences in DMSO concentration during solubility testing, which can alter compound aggregation .

What analytical techniques are most effective for characterizing this compound’s stability under varying storage conditions?

Basic Research Focus
Stability profiling requires a combination of accelerated degradation studies and real-time monitoring:

  • Stress Testing : Expose the compound to heat (40–60°C), light, and humidity, then analyze degradation products via HPLC-MS.
  • Kinetic Stability Studies : Monitor hydrolysis rates in buffered solutions (pH 1–10) using UV-Vis spectroscopy.
  • Long-Term Storage : Store aliquots at –20°C and –80°C, with periodic NMR analysis to detect structural changes.
    For example, carboxamide derivatives are prone to hydrolysis in alkaline conditions, necessitating pH-controlled storage .

How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives?

Advanced Research Focus
SAR studies require iterative synthesis and testing of analogs with targeted modifications:

  • Core Modifications : Vary substituents at the indazole 2- and 3-positions (e.g., methyl, methoxy, halogens).
  • Side-Chain Optimization : Introduce alkyl/aryl groups to the carboxamide moiety to enhance binding affinity.
  • In Silico Guidance : Use molecular docking to prioritize derivatives predicted to interact with target proteins (e.g., kinases).
    A recent study on indazole-carboxylate analogs demonstrated that methoxy substitutions at position 6 significantly modulate solubility and target engagement .

What strategies mitigate off-target effects when evaluating this compound in cellular assays?

Advanced Research Focus
To distinguish specific vs. off-target effects:

  • Proteome-Wide Profiling : Use affinity pulldown assays with biotinylated probes to identify unintended binding partners.
  • CRISPR Knockout Models : Generate cell lines lacking the putative target protein to confirm on-mechanism activity.
  • Dose-Response Curves : Compare potency (IC₅₀) across multiple cell types to identify tissue-specific toxicity.
    For example, off-target kinase inhibition can be ruled out by testing against a panel of recombinant kinases .

How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?

Advanced Research Focus
Key parameters for PK studies include:

  • Administration Routes : Compare oral, intraperitoneal, and intravenous delivery to assess bioavailability.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma and urine.
  • Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target organs.
    A recent protocol for indazole analogs recommended sampling at 0.5, 2, 6, and 24 hours post-administration to capture elimination kinetics .

What computational methods are suitable for predicting the reactivity of this compound in biological systems?

Advanced Research Focus
Predictive modeling approaches include:

  • Density Functional Theory (DFT) : Calculate electron distribution to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability.
  • Metabolism Prediction : Use software like Schrödinger’s Metabolism Module to forecast CYP450-mediated oxidation.
    For instance, DFT analysis of analogous carboxamides revealed susceptibility to hydrolysis at the amide bond under acidic conditions .

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